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Compound of Interest

Compound Name: Gacyclidine hydrochloride

Cat. No.: B12776595

For Researchers, Scientists, and Drug Development Professionals

Gacyclidine hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor
antagonist, has been investigated for its neuroprotective potential across a range of
neurological disorders. This guide provides a comprehensive comparison of the clinical trial
designs and endpoints for Gacyclidine hydrochloride in tinnitus and traumatic brain injury
(TBI), alongside alternative therapeutic agents. The information is intended to offer objective
insights for researchers and professionals in the field of drug development.

Tinnitus

Gacyclidine, formulated for intratympanic delivery as OTO-313 (formerly OTO-311), was
evaluated for the treatment of subjective tinnitus. Despite showing early promise, its
development was ultimately discontinued.

Clinical Trial Design and Endpoints: Gacyclidine (OTO-
313) vs. a Comparator NMDA Antagonist (AM-101)

A direct comparison of the clinical trial designs for Gacyclidine (OTO-313) and another NMDA
receptor antagonist, AM-101 (esketamine), highlights the common and divergent strategies in

targeting tinnitus.
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Gacyclidine (OTO-313)

AM-101 (Esketamine)

Feature . .
Phase 2 Trial Phase 3 Trial (TACTT3)
A Randomized, Double-Blind,
Placebo-Controlled Phase 2 ]
_ Efficacy and Safety of AM-101
o Study of OTO-313 Given as a )
Official Title in the Treatment of Acute and

Single Intratympanic Injection
in Subjects with Unilateral

Subjective Tinnitus

Post-Acute Inner Ear Tinnitus

Patient Population

153 adults with persistent,
unilateral tinnitus of at least

moderate severity.[1]

~630 patients with acute and
post-acute inner ear tinnitus
following traumatic cochlear

injury or otitis media.[2]

Intervention

Single intratympanic injection
of OTO-313 (gacyclidine) or
placebo.[1]

Intratympanic injections of AM-
101 or placebo.[2]

Primary Endpoint

Responder analysis based on
the proportion of patients with
a clinically meaningful
improvement (=13-point
reduction) in the Tinnitus
Functional Index (TFI) from
baseline to both Months 1 and
2.[1][3]

Change in tinnitus loudness

from baseline to Day 84.[2]

Secondary Endpoints

- Change from baseline in TFI
score- Patient Global
Impression of Change (PGIC)-
Daily ratings of tinnitus

loudness and annoyance

Change in the Tinnitus
Functional Index (TFI).[2]

Quantitative Data Summary

The Phase 2 trial of OTO-313 did not demonstrate a clinically meaningful benefit over placebo.

[3][4] The trial failed to meet its primary and secondary endpoints across all timepoints.[1] A
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high placebo response was observed, which contributed to the lack of a significant treatment
effect.[5][6]

Due to the trial's failure, specific quantitative data on the mean change in TFI scores and
responder rates were not prominently published in a way that allows for a direct quantitative
comparison of efficacy with other agents. The company ceased the development of OTO-313
following these results.[3]

Experimental Protocols

OTO-313 Phase 2 Trial Protocol:

o Patient Selection: Adults with persistent, unilateral subjective tinnitus of at least moderate
severity were recruited.

o Randomization: Patients were randomized in a 1:1 ratio to receive a single intratympanic
injection of either OTO-313 or a placebo.[1]

» Blinding: The study was conducted in a double-blind manner, where neither the participants
nor the investigators knew the treatment assignment.

o Outcome Assessment: The primary efficacy outcome was the proportion of responders,
defined as patients achieving a reduction of 13 points or more on the Tinnitus Functional
Index (TFI) at both one and two months post-treatment.[1][3] Secondary outcomes included
the overall change in TFI score, the Patient Global Impression of Change (PGIC), and daily
patient-reported ratings of tinnitus loudness and annoyance.[5]

Signaling Pathway and Experimental Workflow

The therapeutic rationale for using an NMDA receptor antagonist like Gacyclidine in tinnitus
stems from the hypothesis that excessive glutamate, an excitatory neurotransmitter, in the inner
ear can lead to excitotoxicity and aberrant neural signals perceived as tinnitus. By blocking the
NMDA receptor, Gacyclidine was intended to reduce this excitotoxic damage.
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Glutamate Excitotoxicity Pathway in Tinnitus }
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Gacyclidine's proposed mechanism in tinnitus.

Traumatic Brain Injury (TBI)

Gacyclidine was also investigated for its neuroprotective effects in the acute phase of traumatic
brain injury. A pilot clinical trial was conducted to assess its safety and efficacy.

Clinical Trial Desigh and Endpoints: Gacyclidine vs.
Standard of Care

This multicenter, prospective, randomized, placebo-controlled, double-blind study evaluated
intravenous Gacyclidine in patients with acute TBI.[7]
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Feature Gacyclidine TBI Pilot Trial

) ) 51 patients with acute traumatic brain injury
Patient Population ] ] ]
were enrolled, with 48 being studied.[7]

Two intravenous doses of Gacyclidine (at
0.005mg/kg, 0.01mg/kg, or 0.02mg/kg) or

Intervention placebo. The first dose was administered within
2 hours of the trauma, and the second 4 hours
later.[7]

Primary Efficacy Endpoint Glasgow Coma Scale (GCS)

- Glasgow Outcome Scale (GOS)- Motor
Secondary Efficacy Endpoints deficiencies- Neuropsychological changes-

Functional independence at 90 and 365 days

Quantitative Data Summary

The pilot study for Gacyclidine in TBI suggested a potential for a beneficial long-term effect,
particularly in the 0.04mg/kg treatment group, after adjusting for prognostic factors in a logistic
regression model.[7] However, the study was small and was intended to be a pilot for a larger
trial. No definitive, statistically significant improvements in the primary or secondary endpoints
were reported for the overall study population. The study did conclude that the data warranted
a larger European multicenter study.[7]

Experimental Protocols

Gacyclidine TBI Pilot Trial Protocol:
o Patient Selection: Patients with acute traumatic brain injury were included.

e Randomization and Blinding: The study was a multicenter, prospective, randomized, double-
blind, placebo-controlled trial comparing four parallel groups.[7]

« Intervention: Patients received two intravenous doses of Gacyclidine at varying
concentrations or a placebo. The initial dose was administered within two hours of the injury,
followed by a second dose four hours later.[7]
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» Efficacy Assessment: The primary measure of efficacy was the Glasgow Coma Scale.
Secondary measures included the Glasgow Outcome Scale, assessment of motor deficits,
neuropsychological evaluations, and functional independence at 90 and 365 days post-injury.

[7]

Spinal Cord Injury (SCI)

While Gacyclidine was initially explored for spinal cord injury in preclinical models, clinical
development for this indication did not progress to large-scale trials. As a point of comparison
for neuroprotective strategies in SCI, the clinical trial design for Riluzole, another agent with a
different mechanism of action, is presented.

Clinical Trial Desigh and Endpoints: A Comparator for
Neuroprotection in SCI (Riluzole)

The "Riluzole in Acute Spinal Cord Injury Study" (RISCIS) was a Phase lll trial that provides a
benchmark for SCI clinical trial design.

Riluzole in Acute Spinal Cord Injury Study

Feature
(RISCIS)
Patient Population Patients with acute traumatic spinal cord injury.
) Oral Riluzole or placebo administered within 12
Intervention

hours of injury.[8]

Change in Upper Extremity Motor (UEM) scores

Primary Efficacy Endpoint
at 180 days.[9]

- Total motor scores- Neurological level
changes- Spinal Cord Independence Measure
(SCIM) score- Short Form 36 (SF-36) for quality

of life

Secondary Endpoints

Experimental Workflow for Neuroprotection Trials in
Acute CNS Injury
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The general workflow for clinical trials investigating neuroprotective agents in acute central
nervous system injuries like TBI and SCI involves several critical stages.

Patient with Acute
CNS Injury (TBI or SCI)

Screening for
Inclusion/Exclusion Criteria

Investigational Drug
(e.g., Gacyclidine)

(e.g., 90 & 365 days)

C:ollow-up Assessments

Primary & Secondary
Endpoint Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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